
1-Butyl-1-(chloromethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-1-(chloromethyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a butyl group and a chloromethyl group. Cyclopropane derivatives are known for their unique chemical properties and reactivity due to the strained three-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-1-(chloromethyl)cyclopropane can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. For instance, the reaction of 1-butene with diazomethane in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. Another method involves the reaction of 1-butylcyclopropane with chloromethylating agents such as chloromethyl methyl ether under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-1-(chloromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or alcohols.
Reduction: Formation of 1-butyl-1-methylcyclopropane.
Aplicaciones Científicas De Investigación
1-Butyl-1-(chloromethyl)cyclopropane has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-butyl-1-(chloromethyl)cyclopropane involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a valuable intermediate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1-Methyl-1-(chloromethyl)cyclopropane: Similar structure but with a methyl group instead of a butyl group.
1-Butylcyclopropane: Lacks the chloromethyl group.
Uniqueness
1-Butyl-1-(chloromethyl)cyclopropane is unique due to the presence of both a butyl group and a chloromethyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H15Cl |
|---|---|
Peso molecular |
146.66 g/mol |
Nombre IUPAC |
1-butyl-1-(chloromethyl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-2-3-4-8(7-9)5-6-8/h2-7H2,1H3 |
Clave InChI |
OKQVBNVCLSLYJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


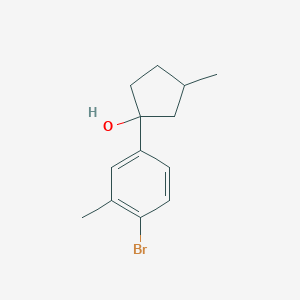
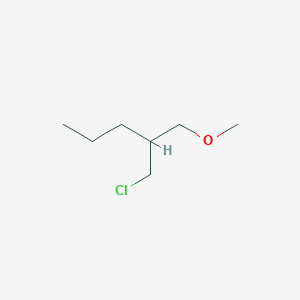
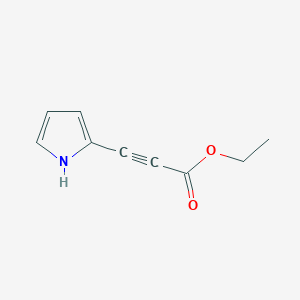

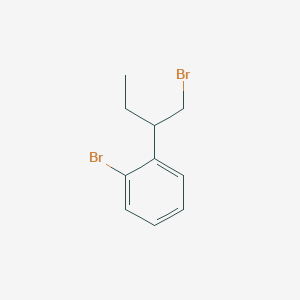
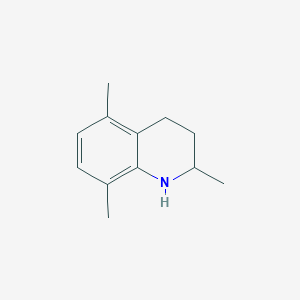
![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13183475.png)


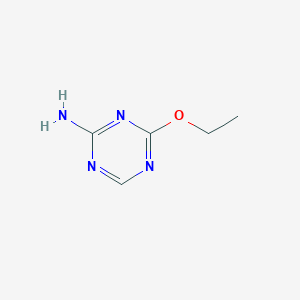
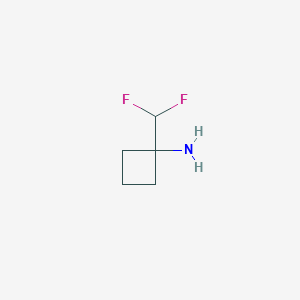

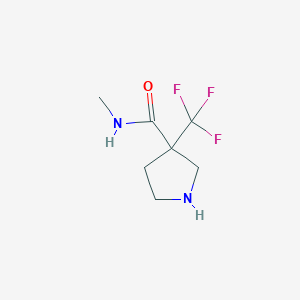
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
